molecular formula C22H19N3O5S B394514 ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B394514
M. Wt: 437.5g/mol
InChI Key: RJMPPBZFWKSFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a cyano group, a nitrophenyl group, and a tetrahydropyridinecarboxylate moiety

Preparation Methods

The synthesis of ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridine ring.

    Introduction of Functional Groups: The benzylsulfanyl, cyano, and nitrophenyl groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The benzylsulfanyl and cyano groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the cyano and nitrophenyl groups can participate in various binding interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents. For example:

    Ethyl 6-(methylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    Ethyl 6-(benzylsulfanyl)-5-cyano-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate: Similar structure but with a different position of the nitro group on the phenyl ring.

The uniqueness of ethyl 6-(benzylsulfanyl)-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5g/mol

IUPAC Name

ethyl 6-benzylsulfanyl-5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C22H19N3O5S/c1-2-30-22(27)19-18(15-10-6-7-11-17(15)25(28)29)16(12-23)21(24-20(19)26)31-13-14-8-4-3-5-9-14/h3-11,18-19H,2,13H2,1H3,(H,24,26)

InChI Key

RJMPPBZFWKSFOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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